molecular formula C9H12BClO2S B6321067 2-(4-Chloro-3-thienyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-10-5

2-(4-Chloro-3-thienyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6321067
CAS RN: 2096995-10-5
M. Wt: 230.52 g/mol
InChI Key: YZQNSZVMGPDQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-thienyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 4-chloro-3-thienylborane, is a boron-containing compound with a unique structure and chemical properties. It is a versatile reagent with a wide range of applications in organic synthesis and scientific research. It is also known for its potential use as a drug, although its effectiveness in this area has yet to be explored.

Mechanism of Action

The exact mechanism of action of 2-(4-Chloro-3-thienyl)-5,5-dimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, binding to electron-rich substrates and catalyzing the formation of new covalent bonds. In addition, it is thought to interact with certain enzymes and other proteins, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Chloro-3-thienyl)-5,5-dimethyl-1,3,2-dioxaborinane have not yet been fully explored. However, some studies have suggested that it may have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been suggested that it may have potential applications in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

2-(4-Chloro-3-thienyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize, and it is highly stable, allowing it to be used in a variety of different reactions. In addition, it is a mild reagent, meaning that it does not produce a large amount of byproducts or other unwanted side reactions. However, it is also relatively expensive, and its reactivity can be unpredictable, making it difficult to control the outcome of a reaction.

Future Directions

The potential applications of 2-(4-Chloro-3-thienyl)-5,5-dimethyl-1,3,2-dioxaborinane are still being explored. Possible future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential use as a drug. In addition, further research into its use as a catalyst in organic synthesis and its potential applications in nanotechnology is warranted. Finally, its potential use in the synthesis of peptides, proteins, and other biopolymers should be further explored.

Synthesis Methods

2-(4-Chloro-3-thienyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized via two different methods. The first method involves the reaction of 2-(4-Chloro-3-thienyl)-5,5-dimethyl-1,3,2-dioxaborinanehiophenecarboxaldehyde and a boron-containing reagent such as trimethylborane. The second method involves the reaction of a borane-containing reagent, such as trimethylborane, and a sulfur-containing reagent, such as thiophenecarboxaldehyde.

Scientific Research Applications

2-(4-Chloro-3-thienyl)-5,5-dimethyl-1,3,2-dioxaborinane is a versatile reagent that has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other specialty chemicals. It has also been used as a reagent in the synthesis of peptides, proteins, and other biopolymers. In addition, it has been used in the synthesis of polymers and other materials for use in nanotechnology.

properties

IUPAC Name

2-(4-chlorothiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO2S/c1-9(2)5-12-10(13-6-9)7-3-14-4-8(7)11/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQNSZVMGPDQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CSC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.